molecular formula C13H15ClN2O3S B6427358 N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide CAS No. 1706064-85-8

N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide

Cat. No. B6427358
CAS RN: 1706064-85-8
M. Wt: 314.79 g/mol
InChI Key: HAZDOQKOARIZIY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide, also known as CPCC, is a synthetic compound with a wide range of applications in scientific research. CPCC has been studied for its use as a catalyst in organic synthesis, as a reagent in the synthesis of new organic molecules, and as a tool in the study of biochemical and physiological processes.

Scientific Research Applications

N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic molecules, such as polymers, and as a reagent in the synthesis of new organic molecules. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and protein folding.

Mechanism of Action

N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide acts as a catalyst in the synthesis of organic molecules, and as a reagent in the synthesis of new organic molecules. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to interact with proteins and enzymes in biochemical and physiological processes. It has been proposed that N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide binds to proteins and enzymes, which then triggers a cascade of reactions that lead to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide have been studied in a variety of organisms. In mammalian cells, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to modulate gene expression, protein folding, and cell signaling. In plants, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to modulate the expression of genes involved in stress response, metabolic pathways, and cell cycle regulation. In bacteria, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to modulate gene expression and cell signaling.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has a wide range of applications, and it can be used to study a variety of biochemical and physiological processes. However, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide also has some limitations. It is a synthetic compound, so it is not found in nature, and it is not available in large quantities. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide is toxic, so it must be handled with care.

Future Directions

The potential future directions for N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide are numerous. N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide could be used to study the regulation of gene expression and protein folding in a variety of organisms. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide could be used to study the biochemical and physiological effects of other compounds, such as drugs and toxins. Finally, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide could be used to develop new catalysts and reagents for organic synthesis.

Synthesis Methods

N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide is synthesized through a two-step process. The first step involves the reaction of 3-chlorophenol with cyclopropanesulfonyl chloride in the presence of a base, such as potassium carbonate, to form N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide. The second step involves the reaction of N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide with an amine, such as aniline, to form a secondary amine. This two-step process has been used to synthesize a variety of compounds, including N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide analogues.

properties

IUPAC Name

N-(3-chlorophenyl)-1-cyclopropylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c14-10-2-1-3-11(6-10)15-13(17)9-7-16(8-9)20(18,19)12-4-5-12/h1-3,6,9,12H,4-5,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZDOQKOARIZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

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